Picartamide
Overview
Description
Picartamide is a chemical compound known for its potent antisecretory and antiulcerogenic effects. It has been found to be significantly more effective than cimetidine in reducing gastric acidity . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
The synthesis of picartamide involves several steps. One common synthetic route includes the reaction of 4-methoxyisophthalic acid with pyridine-3-methanol under specific reaction conditions
Chemical Reactions Analysis
Picartamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions of this compound can yield various reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Picartamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in various chemical studies and reactions.
Biology: Studied for its effects on biological systems, particularly its antisecretory and antiulcerogenic properties.
Medicine: Investigated for its potential therapeutic applications in treating conditions like gastric ulcers and hyperacidity
Industry: Potential applications in the pharmaceutical industry for the development of new drugs and treatments.
Mechanism of Action
The exact mechanism of action of picartamide is not fully understood. it is known that this compound does not exert its effects through anticholinergic or H2 receptor antagonist pathways . It is believed to act on the pure vagus-stimulated gastric acid secretion, but further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Picartamide is often compared with other similar compounds, such as cimetidine and ranitidine, which are also used to reduce gastric acidity. Unlike cimetidine and ranitidine, this compound has been found to be more effective in certain conditions, such as Zollinger-Ellison syndrome . Other similar compounds include:
Cimetidine: A histamine H2 receptor antagonist used to treat gastric ulcers and hyperacidity.
Ranitidine: Another histamine H2 receptor antagonist with similar applications.
Famotidine: A more potent histamine H2 receptor antagonist used for similar therapeutic purposes.
This compound’s uniqueness lies in its distinct mechanism of action and its higher efficacy in certain conditions compared to these similar compounds .
Properties
CAS No. |
76732-75-7 |
---|---|
Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-2-ylthiolane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2S2/c1-12-10(14)11(6-4-8-15-11)9-5-2-3-7-13-9/h2-3,5,7H,4,6,8H2,1H3,(H,12,14) |
InChI Key |
ITNLONMDUMHEOK-UHFFFAOYSA-N |
SMILES |
CNC(=S)C1(CCCS1)C2=CC=CC=N2 |
Canonical SMILES |
CNC(=S)C1(CCCS1)C2=CC=CC=N2 |
76732-75-7 | |
Synonyms |
2-methylaminocarbothioyl-2-(pyridyl)-2-tetrahydrothiophene 40749 RP N-methyl-2-(2-pyridyl)-2,3,4,5-tetrahydro-2-thiophene carbothioamide RP 40749 RP-40749 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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